molecular formula C12H19NO5 B13691346 5-Carbethoxy-5-(2-carbethoxyethyl)-2-pyrrolidinone

5-Carbethoxy-5-(2-carbethoxyethyl)-2-pyrrolidinone

Cat. No.: B13691346
M. Wt: 257.28 g/mol
InChI Key: ZLFRNKWCMRBQDB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, an ester group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate typically involves the reaction of ethyl 2-oxo-5-pyrrolidinecarboxylate with ethyl 3-ethoxy-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity ethyl 2-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The ester and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-ethoxy-3-oxopropanoate
  • Ethyl 3-(3-ethoxy-3-oxopropyl)-ethylamino propanoate
  • Methyl 3-[(3-ethoxy-3-oxopropyl)sulfamoyl]thiophene-2-carboxylate

Uniqueness

Ethyl 2-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate is unique due to its specific structural features, including the pyrrolidine ring and the combination of ester and ethoxy groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 2-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C12H19NO5/c1-3-17-10(15)6-8-12(11(16)18-4-2)7-5-9(14)13-12/h3-8H2,1-2H3,(H,13,14)

InChI Key

ZLFRNKWCMRBQDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1(CCC(=O)N1)C(=O)OCC

Origin of Product

United States

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